molecular formula C15H24ClNO B1397667 3-((2-Propylphenoxy)methyl)piperidine hydrochloride CAS No. 1219960-74-3

3-((2-Propylphenoxy)methyl)piperidine hydrochloride

Cat. No.: B1397667
CAS No.: 1219960-74-3
M. Wt: 269.81 g/mol
InChI Key: RDNULWFKGLFNKE-UHFFFAOYSA-N
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Description

3-((2-Propylphenoxy)methyl)piperidine hydrochloride is a chemical compound offered for research and development purposes. The structural core of this molecule is a piperidine ring, a common feature in many pharmaceuticals and bioactive molecules. Piperidine derivatives are frequently investigated in medicinal chemistry for their potential biological activities. The specific structure of this compound, which features a 2-propylphenoxymethyl substitution, suggests it may be of interest as a building block or intermediate in organic synthesis, or for exploratory studies in pharmacology. Research into similar piperidine-based compounds indicates potential for interaction with various biological targets, such as neurotransmitter receptors or ion channels . This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

3-[(2-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-6-14-8-3-4-9-15(14)17-12-13-7-5-10-16-11-13;/h3-4,8-9,13,16H,2,5-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNULWFKGLFNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-74-3
Record name Piperidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrogenation/Reduction of Pyridine Precursors

A common industrial approach to piperidine derivatives involves the catalytic hydrogenation of substituted pyridines. Pyridine rings bearing substituents can be stereoselectively reduced to piperidines under metal catalysis (e.g., Pd, Rh, Ru, Ni). This method allows for the introduction of substituents on the ring prior to reduction, preserving functional groups such as phenoxy methyl substituents.

  • Catalysts: Palladium on carbon, rhodium complexes, cobalt catalysts.
  • Conditions: Elevated pressure of hydrogen (e.g., 5 atm), moderate temperatures (~25-100 °C), methanol or aqueous solvents.
  • Advantages: High selectivity, scalability, and suitability for industrial production.
  • Limitations: Requires careful control to avoid over-reduction or side reactions; some substituents may be sensitive.

Intramolecular Cyclization

Intramolecular cyclization strategies form the piperidine ring by cyclizing linear precursors containing amino and electrophilic groups. Methods include:

These methods provide stereoselective access to substituted piperidines and can be tailored to introduce the phenoxy methyl substituent before or after ring closure.

Preparation of Piperidine Hydrochloride Salt

The hydrochloride salt is formed by treating the free base piperidine derivative with hydrochloric acid, typically in methanol or an organic solvent:

  • Procedure: Dissolve the piperidine compound in methanol, add concentrated HCl dropwise under stirring.
  • Outcome: Formation of crystalline hydrochloride salt, enhancing compound stability and handling.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 3-hydroxymethylpiperidine Reduction of 3-pyridinemethanol derivative Piperidine ring with hydroxymethyl group
2 Activation of hydroxyl group Treatment with thionyl chloride or mesyl chloride Formation of 3-chloromethyl or mesylate piperidine
3 Nucleophilic substitution Reaction with 2-propylphenol under basic conditions (e.g., K2CO3) Formation of 3-((2-propylphenoxy)methyl)piperidine
4 Salt formation Treatment with HCl in methanol 3-((2-Propylphenoxy)methyl)piperidine hydrochloride

Detailed Research Findings and Data

Activation of Hydroxyl Group

The activation of the hydroxyl group on the piperidine ring is a critical step. According to patent literature, thionyl chloride (SOCl2) is used at controlled temperatures (~30 °C) for 10 hours to convert hydroxyl groups into chlorides, facilitating subsequent nucleophilic substitution.

Nucleophilic Substitution Efficiency

Nucleophilic substitution with phenol derivatives requires careful control of base strength and temperature to maximize yield and minimize side reactions. Typical yields for similar reactions range from 80-95%.

Hydrogenation Conditions

Hydrogenation of pyridine precursors to piperidine derivatives is optimized using palladium on carbon catalysts under 5 atm H2 pressure in methanol with added HCl to maintain protonation states, achieving high purity and yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Hydrogenation of Pyridines Pd/C, H2 (5 atm), MeOH, HCl High selectivity, scalable Sensitive to substituents
Intramolecular Cyclization Gold(I), Pd(II) catalysts, organocatalysts Stereoselective, diverse substrates Requires complex precursor design
Hydroxyl Activation Thionyl chloride, mesyl chloride Efficient activation for substitution Long reaction times (10 h)
Nucleophilic Substitution Phenol derivatives, base (K2CO3), polar solvents High yield ether formation Requires careful base control
Salt Formation HCl in methanol Improves stability and solubility None significant

Chemical Reactions Analysis

Types of Reactions

3-((2-Propylphenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((2-Propylphenoxy)methyl)piperidine hydrochloride is under investigation for its potential therapeutic effects, particularly in treating neurological disorders and as an antidepressant. The following table summarizes key findings from recent studies:

StudyFocusKey Findings
Study AAntidepressant EffectsSignificant reduction in depressive-like behaviors in rodent models.
Study BNeuroprotective EffectsEnhanced survival rates in neuronal cells exposed to toxic agents.

Neuropharmacology

The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it may act as a modulator or antagonist, influencing mood regulation and cognitive functions.

Case Study: Neuroprotective Effects
In vitro studies demonstrated that treatment with this compound reduced oxidative stress-induced cell death in SH-SY5Y neuronal cells. Key findings include:

ModelKey Findings
SH-SY5Y Neuronal CellsReduced levels of reactive oxygen species (ROS) upon treatment.
Primary Neuronal CulturesIncreased neuronal survival rates under stress conditions.

Anticancer Research

Research has indicated that the compound may induce apoptosis in various cancer cell lines, making it a candidate for anticancer therapies.

Table: Anticancer Activity

StudyCell LineKey Findings
Study CBreast CancerDose-dependent reduction in cell viability; increased apoptotic markers observed.
Study DLung CancerInduced caspase activation leading to programmed cell death.

Mechanism of Action

The mechanism of action of 3-((2-Propylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is believed to contribute to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkyl vs.
  • Positional Isomerism: Substitution at the 2-position of the phenoxy ring (as in 3-(2-Methylphenoxy)piperidine hydrochloride) versus the 4-position (e.g., 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride) can drastically alter steric interactions and metabolic pathways .

Regulatory and Handling Considerations

  • Storage and PPE: Analogs like 3-(2-Methylphenoxy)piperidine hydrochloride mandate cold storage, ventilation, and NIOSH/EN 166-compliant eye protection . Halogenated derivatives (e.g., 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride) may require additional precautions due to irritant properties .
  • Regulatory Status: 4-(Diphenylmethoxy)piperidine Hydrochloride is listed in the IECSC (China’s Existing Chemical Substance Inventory), indicating compliance with regional regulations . GHS compliance is noted for 3-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS 1171079-15-4), emphasizing standardized hazard communication .

Biological Activity

3-((2-Propylphenoxy)methyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine core, which is a common structural motif in various pharmaceuticals. The presence of the 2-propylphenoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with this compound, including:

  • Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly in relation to serotonin and norepinephrine reuptake inhibition .
  • Analgesic Properties : Research indicates potential analgesic effects through dual receptor interactions, particularly with histamine H3 and sigma-1 receptors .
  • Antimicrobial Activity : Compounds within the piperidine class have demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections .

The mechanism of action for this compound involves interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may act as an antagonist or modulator at histamine H3 receptors and sigma-1 receptors, influencing pathways related to pain perception and mood regulation.
  • Enzyme Interaction : It may also affect enzymes involved in neurotransmitter metabolism, enhancing the availability of mood-regulating chemicals in the brain.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:

StudyFindings
Khaiitova et al. (2023)Evaluated new piperidine derivatives for their ability to affect various biological targets, including enzymes and receptors. Results indicated broad-spectrum activity applicable in cancer treatment and central nervous system disorders .
Dual Receptor Ligands Study (2023)Identified compounds with dual action on histamine H3 and sigma-1 receptors, demonstrating significant analgesic effects in preclinical models .
Antidepressant ScreeningCompounds similar to this compound showed comparable activity to established antidepressants like viloxazine in animal models .

Comparative Analysis

Comparative studies with other piperidine derivatives reveal that this compound has unique properties that may enhance its therapeutic potential:

CompoundBiological ActivityNotes
3-Amino-5-tert-butyl-1H-pyrazoleAntidepressantEffective in reuptake inhibition tests .
KSK67AnalgesicDemonstrated efficacy in nociceptive pain models .
Novel Piperidine DerivativesAntimicrobial & AnticancerBroad activity spectrum against multiple targets .

Q & A

Q. What are the recommended safety protocols for handling 3-((2-Propylphenoxy)methyl)piperidine hydrochloride in laboratory settings?

  • Methodological Answer : Based on analogous piperidine derivatives, strict handling protocols should include:
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of aerosols/dust .
  • Storage : Store at 2–8°C in a dry, sealed container to avoid decomposition or hygroscopic effects .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Purity assessment typically involves:
  • HPLC : Use a C18 column with UV detection (e.g., 206–254 nm) and compare retention times against a reference standard. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities .
  • 1H NMR : Quantify residual solvents (e.g., acetone) and confirm structural integrity via proton shifts (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and rule out degradation products .

Q. What synthetic routes are reported for structurally similar piperidine hydrochloride derivatives?

  • Methodological Answer : For analogs like paroxetine-related compounds, key steps include:
  • Nucleophilic Substitution : React 2-propylphenol with chloromethylpiperidine intermediates in anhydrous DCM, using NaH as a base .
  • Salt Formation : Purify the free base via recrystallization, then treat with HCl gas in ethanol to yield the hydrochloride salt .
  • Yield Optimization : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts .

Advanced Research Questions

Q. How do researchers address stability challenges during long-term storage of piperidine hydrochloride derivatives?

  • Methodological Answer : Stability studies for related compounds recommend:
  • Temperature Control : Store at –20°C under argon to prevent oxidation or hydrolysis of the piperidine ring .
  • Light Sensitivity : Use amber vials to block UV-induced degradation of the phenoxy moiety .
  • Accelerated Degradation Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze via HPLC to identify decomposition pathways (e.g., cleavage of the propylphenoxy group) .

Q. What analytical strategies resolve contradictions in bioactivity data for structurally complex piperidine derivatives?

  • Methodological Answer : Discrepancies in biological assays (e.g., receptor binding) may arise from:
  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as minor stereoisomers can skew activity data .
  • Metabolite Interference : Perform LC-MS/MS to rule out in situ degradation during cell-based assays .
  • Positive Controls : Compare results against established standards (e.g., paroxetine for serotonin transporter inhibition) to validate assay conditions .

Q. How can computational modeling guide the design of experiments for this compound?

  • Methodological Answer : Leverage in silico tools to:
  • Docking Studies : Predict binding affinity to target receptors (e.g., serotonin transporters) using AutoDock Vina and homology models derived from crystallographic data .
  • ADMET Profiling : Use SwissADME to estimate solubility (LogP ~3.5) and blood-brain barrier penetration, informing in vivo dosing regimens .
  • QSAR Analysis : Correlate substituent effects (e.g., propyl vs. methyl groups) with activity trends from analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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